

Application Note: Purification of 1-Aminomethyl-1-cyclohexanol Hydrochloride by Recrystallization

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Compound of Interest

Compound Name: 1-Aminomethyl-1-cyclohexanol
hydrochloride

Cat. No.: B012744

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Introduction

1-Aminomethyl-1-cyclohexanol hydrochloride (CAS No. 19968-85-5) is a versatile chemical building block used in organic synthesis and medicinal chemistry.[1][2] The presence of a primary amine and a hydroxyl group makes it a valuable intermediate for creating more complex molecules.[1] The purity of this compound is paramount for its successful application in downstream processes, particularly in pharmaceutical development. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds.[3] This method relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a minimum amount of a hot, suitable solvent and allowing it to cool slowly, the desired compound forms pure crystals, while impurities remain dissolved in the surrounding solution (mother liquor).[4]

This application note provides a detailed protocol for the purification of **1-Aminomethyl-1-cyclohexanol hydrochloride** using a mixed-solvent recrystallization method. As an amine hydrochloride salt, the compound is highly polar and exhibits good solubility in polar solvents, a key factor leveraged in this procedure.[1][5]

Principle of the Method

The purification strategy involves dissolving the crude **1-Aminomethyl-1-cyclohexanol hydrochloride** in a minimal volume of a hot "good" solvent, in which it is highly soluble at elevated temperatures. Subsequently, a "bad" or "anti-solvent," in which the compound is poorly soluble, is added to the point of saturation.[4] Upon slow cooling, the solubility of the target compound decreases dramatically, leading to the formation of well-defined, pure crystals. Impurities, which are either present in smaller quantities or have different solubility profiles, are left behind in the solvent mixture.[3] Slow, undisturbed cooling is essential for the growth of large, pure crystals.[4][6]

Quantitative Data Summary

An effective solvent system for the recrystallization of polar amine salts like **1-Aminomethyl-1-cyclohexanol hydrochloride** is a polar protic solvent paired with a less polar anti-solvent.[5][7] This protocol utilizes a methanol/ethyl acetate system. The following table summarizes the typical quantitative parameters for this procedure.

Parameter	Value	Notes
Starting Material		
Crude Compound Mass	10.0 g	Assumed to be a white to grey-beige powder.[1][8]
Solvent System		
"Good" Solvent (Methanol)	~25-35 mL	Use the minimum volume required for complete dissolution at boiling.
"Anti-Solvent" (Ethyl Acetate)	~75-105 mL	Typically added in a 3:1 ratio to the "good" solvent.
Process Conditions		
Dissolution Temperature	Approx. 65 °C	Boiling point of methanol.
Cooling Protocol	Slow cooling to room temp., then 0-5 °C for 1 hour	Slow cooling promotes the formation of larger, purer crystals.[4]
Expected Outcome		
Product Appearance	White crystalline solid	
Expected Yield	> 85%	Yield is dependent on the initial purity of the crude material.
Melting Point (Purified)	205 °C[8]	A sharp melting point indicates high purity.

Detailed Experimental Protocol

Materials and Equipment

- Chemicals:
 - Crude **1-Aminomethyl-1-cyclohexanol hydrochloride**
 - Methanol (ACS Grade or higher)

- Ethyl Acetate (ACS Grade or higher)
- Deionized Water
- Equipment:
 - Erlenmeyer flask (125 mL or 250 mL)
 - Heating mantle or hot plate with a water/oil bath
 - Magnetic stirrer and stir bar
 - Condenser
 - Glass funnel and fluted filter paper (for optional hot filtration)
 - Büchner funnel and flask
 - Vacuum source
 - Spatula and weighing scale
 - Ice bath
 - Drying oven or vacuum desiccator
 - Personal Protective Equipment (PPE): Safety goggles, lab coat, gloves

Safety Precautions

- Perform all steps in a well-ventilated fume hood.
- 1-Aminomethyl-1-cyclohexanol and its hydrochloride salt may cause skin and eye irritation.
[1][9] Avoid inhalation of dust and direct contact.
- Methanol and ethyl acetate are flammable. Keep away from open flames and ignition sources.

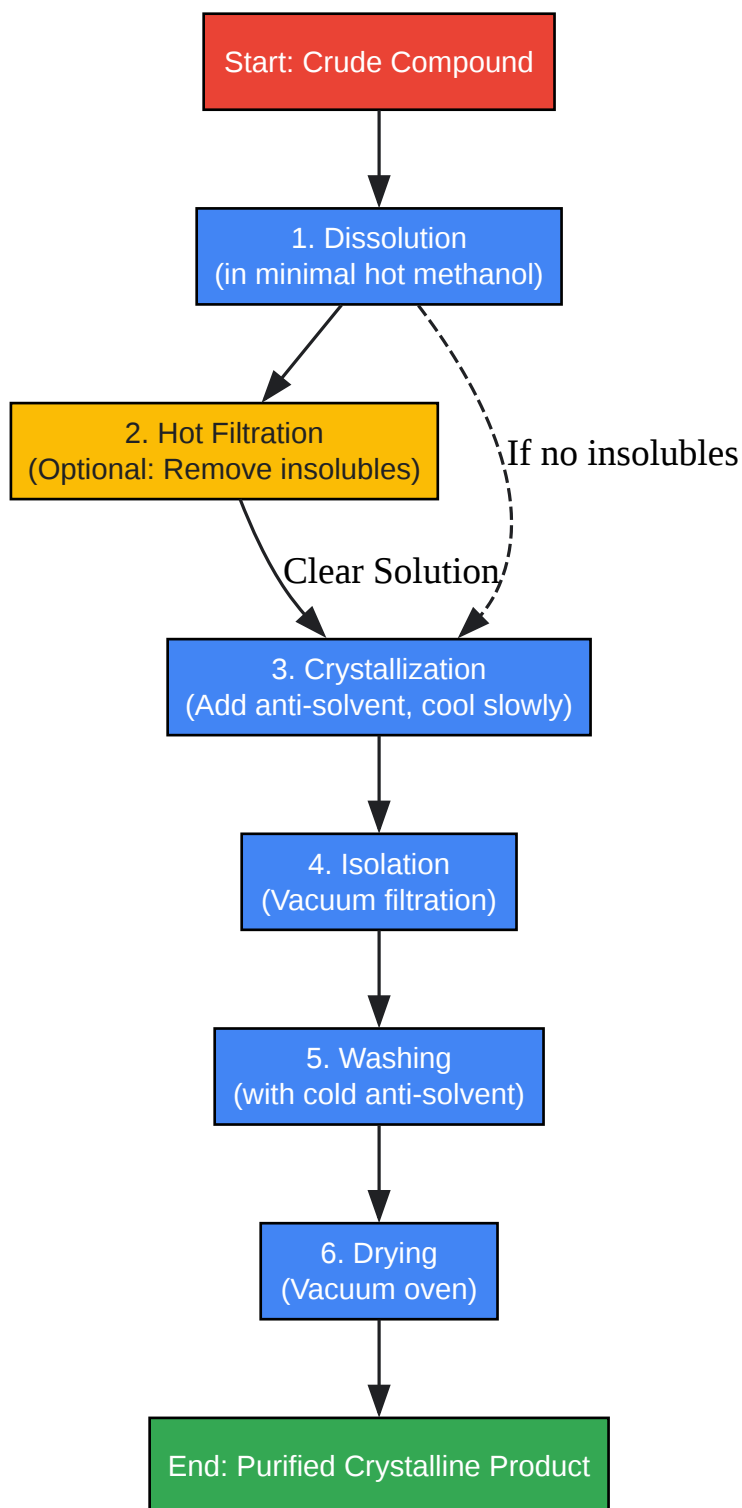
Step-by-Step Procedure

- Dissolution:
 - Place 10.0 g of crude **1-Aminomethyl-1-cyclohexanol hydrochloride** into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.
 - Add approximately 25 mL of methanol to the flask.
 - Gently heat the mixture to the boiling point of methanol (~65 °C) while stirring until the solid is completely dissolved.^[4] Add more methanol in small increments (1-2 mL) only if necessary to achieve full dissolution. Avoid using an excessive amount of solvent to ensure the solution is saturated.
- Hot Filtration (Optional):
 - If any insoluble impurities are visible in the hot solution, perform a hot gravity filtration.
 - Pre-heat a separate Erlenmeyer flask and a glass funnel on the hot plate. Place a fluted filter paper in the funnel.
 - Quickly pour the hot solution through the filter paper to remove the insoluble material. This step prevents impurities from being incorporated into the final crystals.^[4]
- Crystallization:
 - Remove the flask containing the clear solution from the heat source.
 - Slowly add ethyl acetate (anti-solvent) to the hot solution while stirring. Continue adding until the solution becomes faintly cloudy (the "cloud point"), which indicates saturation.^[4]
 - If significant precipitation occurs, gently reheat the solution until it becomes clear again.
 - Cover the flask with a watch glass or inverted beaker and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming pure crystals.^[10]
 - Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 1 hour to maximize the yield of the purified product.
- Isolation of Crystals:

- Collect the precipitated crystals by vacuum filtration using a Büchner funnel.^[3]
- Ensure the filter paper is wetted with a small amount of the cold solvent mixture before pouring the crystal slurry.
- Washing:
 - Wash the crystals on the filter with a small amount of cold ethyl acetate (2 x 10 mL) to remove any residual mother liquor and soluble impurities.^[11]
 - Avoid using large volumes of washing solvent to prevent significant loss of the purified product.
- Drying:
 - Continue to draw air through the crystals on the Büchner funnel for 15-20 minutes to partially dry them.
 - Transfer the purified white crystalline solid to a pre-weighed watch glass and dry to a constant weight in a vacuum oven at 30-40 °C.^[12]

Visualization of the Experimental Workflow

The following diagram provides a visual representation of the key stages in the recrystallization process.



Purification of 1-Aminomethyl-1-cyclohexanol HCl

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Caption: Workflow for the recrystallization of **1-Aminomethyl-1-cyclohexanol hydrochloride**.

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